molecular formula C19H16O5S B4017036 (2-Ethoxy-4-formylphenyl) naphthalene-2-sulfonate

(2-Ethoxy-4-formylphenyl) naphthalene-2-sulfonate

Cat. No.: B4017036
M. Wt: 356.4 g/mol
InChI Key: TVCLANPAKGGRJM-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-formylphenyl) naphthalene-2-sulfonate is an organic compound that belongs to the class of naphthalene sulfonates It is characterized by the presence of an ethoxy group, a formyl group, and a naphthalene-2-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-formylphenyl) naphthalene-2-sulfonate typically involves the following steps:

    Formation of the Ethoxy Group:

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the ethoxy-substituted naphthalene is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Sulfonation: The final step involves the sulfonation of the formylated product using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-formylphenyl) naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: (2-Ethoxy-4-carboxyphenyl) naphthalene-2-sulfonate.

    Reduction: (2-Ethoxy-4-hydroxyphenyl) naphthalene-2-sulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxy-4-formylphenyl) naphthalene-2-sulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-formylphenyl) naphthalene-2-sulfonate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. The ethoxy group can influence the compound’s electronic properties, affecting its overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxy-4-formylphenyl) naphthalene-2-sulfonate: Similar structure but with a methoxy group instead of an ethoxy group.

    (2-Ethoxy-4-methylphenyl) naphthalene-2-sulfonate: Similar structure but with a methyl group instead of a formyl group.

    (2-Ethoxy-4-hydroxyphenyl) naphthalene-2-sulfonate: Similar structure but with a hydroxy group instead of a formyl group.

Uniqueness

(2-Ethoxy-4-formylphenyl) naphthalene-2-sulfonate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both an ethoxy and a formyl group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) naphthalene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5S/c1-2-23-19-11-14(13-20)7-10-18(19)24-25(21,22)17-9-8-15-5-3-4-6-16(15)12-17/h3-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCLANPAKGGRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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